![molecular formula C40H24N8OTi B13004591 Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) CAS No. 105250-49-5](/img/structure/B13004591.png)
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) is a water-soluble titanium(IV)–porphyrin complex. This compound is known for its ultra-high sensitivity as a spectrophotometric reagent for the determination of hydrogen peroxide . The compound’s unique structure allows it to interact with hydrogen peroxide, making it a valuable tool in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) involves the reaction of titanium(IV) chloride with 5,10,15,20-tetra(4-pyridyl)porphyrin in the presence of an appropriate solvent. The reaction is typically carried out under acidic conditions to facilitate the formation of the titanium-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) primarily undergoes complexation reactions with hydrogen peroxide. This reaction leads to the formation of peroxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV), which is characterized by a decrease in absorbance at 432 nm .
Common Reagents and Conditions
The reaction with hydrogen peroxide is typically carried out in an acidic medium, such as hydrochloric acid or perchloric acid, to promote complexation. The presence of hydrogen ions accelerates the reaction, making it more efficient .
Major Products
The major product formed from the reaction of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) with hydrogen peroxide is peroxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV). This product is used in the spectrophotometric determination of hydrogen peroxide .
Wissenschaftliche Forschungsanwendungen
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) has several scientific research applications:
Analytical Chemistry: It is used as a highly sensitive reagent for the spectrophotometric determination of trace amounts of hydrogen peroxide in various samples, including water.
Biological Studies: The compound’s ability to detect hydrogen peroxide makes it useful in studying oxidative stress and related biological processes.
Environmental Monitoring: It is employed in the analysis of hydrogen peroxide levels in environmental samples, such as tap water and rainwater.
Medical Diagnostics: The compound’s sensitivity to hydrogen peroxide can be utilized in diagnostic assays to measure oxidative stress markers in biological fluids.
Wirkmechanismus
The mechanism by which oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) exerts its effects involves the formation of a complex with hydrogen peroxide. The titanium center in the compound interacts with hydrogen peroxide, leading to the formation of a peroxo complex. This interaction results in a measurable change in absorbance, which is used to quantify the concentration of hydrogen peroxide in a sample .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxo[5,10,15,20-tetra(4-methylpyridyl)porphyrinato]titanium(IV): Similar in structure but with methyl groups instead of pyridyl groups.
Oxo[5,10,15,20-tetra(4-phenyl)porphyrinato]titanium(IV): Contains phenyl groups instead of pyridyl groups.
Oxo[5,10,15,20-tetra(4-carboxyphenyl)porphyrinato]titanium(IV): Features carboxyphenyl groups instead of pyridyl groups.
Uniqueness
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) is unique due to its high sensitivity and specificity for hydrogen peroxide detection. The presence of pyridyl groups enhances its solubility and reactivity, making it a superior choice for analytical applications compared to its analogs .
Eigenschaften
CAS-Nummer |
105250-49-5 |
|---|---|
Molekularformel |
C40H24N8OTi |
Molekulargewicht |
680.5 g/mol |
IUPAC-Name |
oxygen(2-);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide;titanium(4+) |
InChI |
InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q2*-2;+4 |
InChI-Schlüssel |
AMTOFQFTQRPZSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[O-2].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


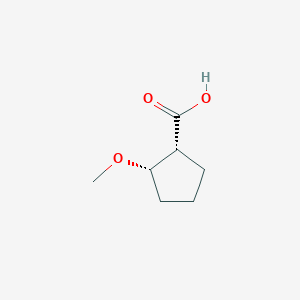

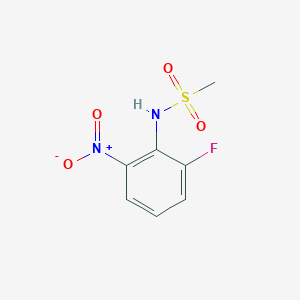
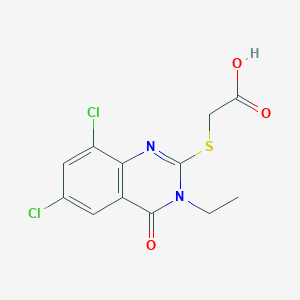
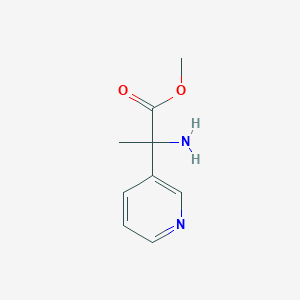
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
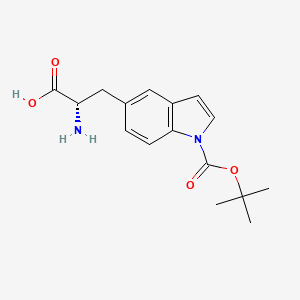
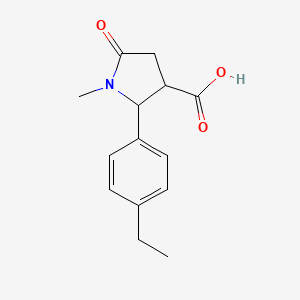
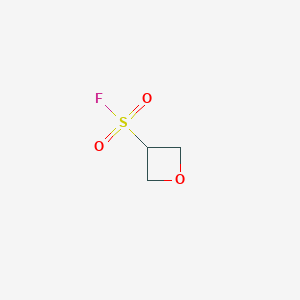
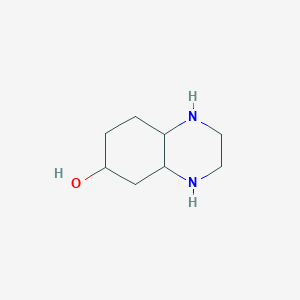
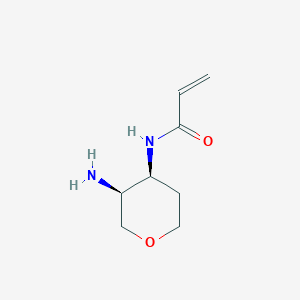
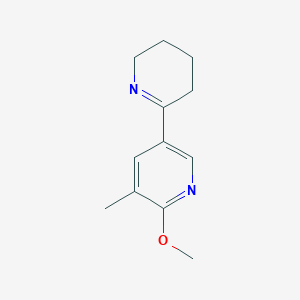
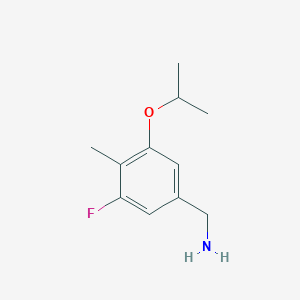
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)
